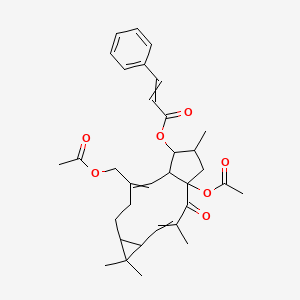

Euphorbia factor L7a

説明

BenchChem offers high-quality Euphorbia factor L7a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Euphorbia factor L7a including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] 3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O7/c1-20-16-27-26(32(27,5)6)14-12-25(19-38-22(3)34)17-28-30(21(2)18-33(28,31(20)37)40-23(4)35)39-29(36)15-13-24-10-8-7-9-11-24/h7-11,13,15-17,21,26-28,30H,12,14,18-19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTNFTPLDSEWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Origin and Profile of Euphorbia Factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7a is a naturally occurring diterpenoid of the lathyrane class, a group of structurally complex and biologically active secondary metabolites. Isolated from the seeds of Euphorbia lathyris, this compound is part of a larger family of "Euphorbia factors" that have garnered significant interest in the scientific community for their potential therapeutic applications, including cytotoxic and multidrug resistance reversal activities. This technical guide provides a comprehensive overview of the origin, biosynthesis, isolation, and known biological context of Euphorbia factor L7a, with a focus on the experimental methodologies and data relevant to researchers in drug discovery and development.

Botanical Origin and Biosynthesis

Euphorbia factor L7a is a phytochemical exclusively found in plants belonging to the genus Euphorbia, a large and diverse genus in the Euphorbiaceae family. The primary source for the isolation of Euphorbia factor L7a is the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2][3] The lathyrane diterpenoids, including L7a, are characterized by a unique 5/11/3 tricyclic carbon skeleton.[4][5]

The biosynthesis of lathyrane diterpenoids in Euphorbia species is a complex enzymatic process that begins with the universal precursor of isoprenoids, geranylgeranyl diphosphate (GGPP). The proposed biosynthetic pathway involves the cyclization of GGPP to form casbene, which then undergoes a series of oxidative and rearrangement reactions catalyzed by cytochrome P450 enzymes and other tailoring enzymes to generate the diverse lathyrane scaffold.

Caption: Proposed biosynthetic pathway of Euphorbia factor L7a.

Physicochemical Properties

While specific physicochemical data for Euphorbia factor L7a is not extensively detailed in a single source, data for closely related lathyrane diterpenoids provide valuable context. The molecular formula for Euphorbia factor L7a is C₃₃H₄₀O₇, with a corresponding molecular weight of 548.67 g/mol .[2]

| Property | Data | Source |

| Molecular Formula | C₃₃H₄₀O₇ | [2] |

| Molecular Weight | 548.67 g/mol | [2] |

| CAS Number | 93550-94-8 | [3] |

Experimental Protocols

General Isolation and Purification of Lathyrane Diterpenoids

The following is a generalized protocol for the isolation of lathyrane diterpenoids, including Euphorbia factor L7a, from the seeds of Euphorbia lathyris. This protocol is a synthesis of methodologies reported in the literature.[6]

1. Extraction:

- Powdered seeds of Euphorbia lathyris (e.g., 14 kg) are subjected to reflux extraction with 95% ethanol (4 L/kg) for 3 hours. This process is typically repeated three times to ensure exhaustive extraction.

- The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

- Each fraction is concentrated, and the EtOAc fraction, which is often enriched with lathyrane diterpenoids, is selected for further purification.

3. Chromatographic Separation:

Silica Gel Column Chromatography: The EtOAc extract is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using a solvent system like methylene chloride-methanol.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Euphorbia factor L7a is often achieved using preparative or semi-preparative HPLC, frequently with a C18 column and a methanol-water or acetonitrile-water mobile phase.

#### 3.2. Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of lathyrane diterpenoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

**1. Cell Culture:**

* Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

**2. Cell Seeding:**

* Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

**3. Treatment:**

* The culture medium is replaced with fresh medium containing various concentrations of Euphorbia factor L7a (typically dissolved in DMSO and diluted in medium). A vehicle control (DMSO) is also included.

**4. Incubation:**

* The plates are incubated for a specified period (e.g., 72 hours).

**5. MTT Addition and Incubation:**

* MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

**6. Solubilization and Absorbance Reading:**

* The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

* The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

**7. Data Analysis:**

* Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by50%) is calculated from the dose-response curve.

### 4. Biological Activity and Potential Signaling Pathways

While the specific signaling pathway of Euphorbia factor L7a has not been definitively elucidated in the available literature, studies on other structurally similar lathyrane diterpenoids from *E. lathyris* provide strong indications of their potential mechanisms of action. Many Euphorbia factors have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, Euphorbia factor L3 has been shown to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway. This process is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which subsequently activates the caspase cascade, leading to programmed cell death.

Furthermore, some lathyrane diterpenoids have been identified as modulators of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. This interaction suggests a potential role in overcoming multidrug resistance in cancer cells. Other studies on lathyrane diterpenoid hybrids have pointed towards the inhibition of the NF-κB signaling pathway as a mechanism for their anti-inflammatory effects.

```dot

digraph "Potential Signaling Pathways" {

rankdir="TB";

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#EA4335", arrowhead="normal"];

EFL7a [label="Euphorbia Factor L7a", fillcolor="#FBBC05"];

Mitochondria [label="Mitochondria"];

CytochromeC [label="Cytochrome c release"];

Caspases [label="Caspase Activation"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PXR [label="Pregnane X Receptor (PXR)"];

MDR [label="Modulation of Multidrug Resistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NFkB [label="NF-κB Pathway"];

Inflammation [label="Inhibition of Inflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EFL7a -> Mitochondria;

Mitochondria -> CytochromeC;

CytochromeC -> Caspases;

Caspases -> Apoptosis;

EFL7a -> PXR;

PXR -> MDR;

EFL7a -> NFkB;

NFkB -> Inflammation;

}

Caption: Potential signaling pathways modulated by lathyrane diterpenoids.

Conclusion

Euphorbia factor L7a, a lathyrane diterpenoid originating from the seeds of Euphorbia lathyris, represents a promising natural product for further investigation in the field of drug discovery. Its complex chemical structure and the potent biological activities exhibited by related compounds underscore its potential as a lead for the development of novel therapeutic agents, particularly in oncology. This guide provides a foundational understanding of its origin, isolation, and potential mechanisms of action, serving as a valuable resource for researchers dedicated to exploring the therapeutic utility of this fascinating class of natural products. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of Euphorbia factor L7a.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lathyrane Diterpenoids as Novel hPXR Agonists: Isolation, Structural Modification, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Euphorbia Factor L7a: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7a is a naturally occurring diterpenoid isolated from the seeds of Euphorbia lathyris. As a member of the lathyrane class of compounds, it possesses a complex and highly oxygenated tricyclic skeleton, which has drawn significant interest from the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known analytical data of Euphorbia factor L7a, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Table 1: General Physicochemical Properties of Euphorbia Factor L7a

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₇ | [1] |

| Molecular Weight | 548.67 g/mol | [1] |

| Source | Seeds of Euphorbia lathyris | [1][2] |

| Compound Class | Diterpenoid (Lathyrane type) | [2] |

Stereochemistry

The stereochemistry of lathyrane diterpenoids is a critical aspect of their chemical identity and biological activity. The complex three-dimensional arrangement of these molecules, with multiple chiral centers, gives rise to numerous possible stereoisomers. The determination of the absolute stereochemistry of these compounds is a challenging task that often requires advanced analytical techniques.

For related lathyrane diterpenoids, the absolute configuration has been successfully determined using a combination of experimental and computational methods. Techniques such as X-ray crystallography provide definitive proof of the solid-state conformation and absolute stereochemistry. In the absence of suitable crystals, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, has proven to be a powerful tool for assigning the absolute configuration of chiral centers.

While a specific X-ray crystal structure or a detailed ECD analysis for Euphorbia factor L7a has not been widely published, the stereochemical assignments of closely related analogs, such as Euphorbia factors L1 and L8, serve as important references for predicting the likely stereochemical configuration of L7a.

Experimental Protocols

Isolation and Purification of Euphorbia Factors from Euphorbia lathyris Seeds

The isolation of Euphorbia factor L7a and other lathyrane diterpenoids from the seeds of Euphorbia lathyris typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on published methods for related compounds:

-

Extraction:

-

Powdered seeds of Euphorbia lathyris are subjected to exhaustive extraction with a suitable organic solvent, such as 95% ethanol, often under reflux conditions.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. The lathyrane diterpenoids are typically found in the less polar fractions.

-

-

Chromatographic Purification:

-

The fraction containing the desired compounds is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: This is a common initial step to separate major compound classes. The column is eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification and is particularly effective for separating compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds like Euphorbia factor L7a is often achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase.

-

The workflow for a typical isolation process can be visualized as follows:

Structural Elucidation

The definitive structure of Euphorbia factor L7a would be determined through a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. An ESI-MS profile for Euphorbia factor L7a has been reported.

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

A logical workflow for the structural elucidation process is depicted below:

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of Euphorbia factor L7a are limited, research on other lathyrane diterpenoids from Euphorbia species has revealed a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal effects. The structural similarity of Euphorbia factor L7a to these other compounds suggests that it may possess similar biological properties. Further investigation is required to elucidate the specific mechanisms of action and molecular targets of Euphorbia factor L7a.

Conclusion

Euphorbia factor L7a represents a structurally complex and intriguing natural product with potential for further scientific investigation. This guide has summarized the currently available information on its chemical structure, stereochemistry, and the experimental protocols for its isolation and characterization. The lack of complete NMR data and a definitive stereochemical assignment in publicly accessible literature highlights an area ripe for future research. A comprehensive understanding of the structure-activity relationships of Euphorbia factor L7a and its congeners will be crucial for unlocking their full therapeutic potential.

References

Unraveling the Anticancer Potential of Euphorbia factor L7a: A Technical Overview

For Immediate Release

Harnessing the therapeutic promise of natural compounds is a cornerstone of modern drug discovery. Within the vast chemical diversity of the plant kingdom, the diterpenoids isolated from Euphorbia species have emerged as a compelling area of research for oncology. This technical guide focuses on Euphorbia factor L7a, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, and elucidates its known mechanism of action in cancer cells for an audience of researchers, scientists, and drug development professionals.

While comprehensive research on Euphorbia factor L7a is still emerging, preliminary studies indicate its potential as a modulator of multidrug resistance (MDR) in cancer cells. This is a critical area of investigation, as MDR is a primary factor in the failure of many chemotherapeutic regimens.

Core Mechanism of Action: Reversal of Multidrug Resistance

The most clearly defined mechanism of action for Euphorbia factor L7a in cancer cells is its ability to reverse multidrug resistance. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.

A key study has demonstrated that Euphorbia factor L7a can significantly inhibit the function of these pumps. The efficacy of this reversal is quantified by the "reversal fold," which indicates the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the MDR modulator.

Quantitative Data on MDR Reversal

| Compound | Reversal Fold (RF) | Standard Chemotherapeutic Agent | Cancer Cell Line | Reference |

| Euphorbia factor L7a | 10.33 | Not Specified in Review | Not Specified in Review | [1] |

| Verapamil (Standard) | 2.95 | Not Specified in Review | Not Specified in Review | [1] |

Further investigation into the primary literature is required to ascertain the specific experimental conditions for this reported reversal fold.

Cytotoxic Activity

Limited data is available regarding the direct cytotoxic effects of Euphorbia factor L7a on cancer cells. A 2024 review article presented a table of anti-inflammatory and cytotoxic compounds from Euphorbia species, which included a value associated with Euphorbia factor L7a. While the precise nature of this value (e.g., IC50) and the experimental context are not fully detailed in the available snippets, it suggests that the compound does possess some level of intrinsic cytotoxicity.

Quantitative Data on Cytotoxicity

| Compound | Value (Presumed IC50 in µM) | Cancer Cell Line | Assay | Reference |

| Euphorbia factor L7a | 44.4 | Not Specified in Review | Griess assay (for NO inhibition) | [2] |

Note: The value of 44.4 is reported in a table summarizing anti-inflammatory and cytotoxic effects. The primary assay mentioned in the context of the table is the Griess assay for nitric oxide inhibition, which is a measure of anti-inflammatory activity. It is possible this value reflects IC50 for NO inhibition rather than direct cytotoxicity against cancer cells. Access to the original research is necessary for clarification.

Signaling Pathways and Experimental Workflows

Due to the limited availability of specific research on Euphorbia factor L7a, detailed signaling pathway diagrams and experimental workflows for its direct anticancer effects cannot be constructed at this time. The primary mechanism identified is the modulation of P-glycoprotein activity. The logical workflow for this action is presented below.

Caption: Logical workflow of P-glycoprotein modulation by Euphorbia factor L7a in a multidrug-resistant cancer cell.

Experimental Protocols

Detailed experimental protocols for the anticancer mechanism of Euphorbia factor L7a are not available in the reviewed literature. However, based on studies of other lathyrane diterpenoids that reverse MDR, a typical experimental protocol would involve the following steps:

Protocol: Assessment of MDR Reversal

-

Cell Culture:

-

A multidrug-resistant cancer cell line overexpressing P-glycoprotein (e.g., MCF-7/ADR, HepG2/ADR) and its parental, drug-sensitive cell line are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

-

Cytotoxicity Assay (e.g., MTT or SRB assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of Euphorbia factor L7a.

-

After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using MTT or SRB reagent.

-

The IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) are calculated for both conditions.

-

The reversal fold is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Euphorbia factor L7a).

-

-

Drug Accumulation Assay (e.g., using Rhodamine 123 or Doxorubicin):

-

MDR cells are incubated with a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without Euphorbia factor L7a for a specific time.

-

The intracellular fluorescence is measured using flow cytometry or a fluorescence microscope.

-

An increase in intracellular fluorescence in the presence of Euphorbia factor L7a indicates inhibition of the P-gp efflux pump.

-

Future Directions

The current body of research provides a promising, albeit incomplete, picture of the therapeutic potential of Euphorbia factor L7a. Its role as an MDR modulator warrants further in-depth investigation. Future studies should focus on:

-

Elucidating the precise molecular interactions between Euphorbia factor L7a and P-glycoprotein.

-

Conducting comprehensive cytotoxicity screening against a broad panel of cancer cell lines to identify potential direct anticancer activity.

-

Investigating the impact of Euphorbia factor L7a on key cancer-related signaling pathways, such as those involved in apoptosis, cell cycle regulation, and angiogenesis.

-

In vivo studies to assess the efficacy and safety of Euphorbia factor L7a as a single agent and in combination with standard chemotherapeutics in preclinical cancer models.

As more data becomes available, a more detailed understanding of the multifaceted mechanisms of action of Euphorbia factor L7a will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent in the fight against cancer.

References

The Anti-inflammatory Potential of Euphorbia factor L7a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Euphorbia factor L7a, a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euphorbia factor L7a and related compounds, with a focus on its anti-inflammatory activity, underlying mechanisms, and the experimental protocols used for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Euphorbia factor L7a and other structurally related lathyrane diterpenoids have been quantified primarily through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Biological Model | Inhibitory Effect | IC50 (µM) | Reference |

| Euphorbia factor L7a | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 44.4 | |

| Euphorbia factor L7b | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 23.9 | |

| Euphorbia factor L9 | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 11.2 | |

| Euphorbia factor L3 | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 15.0 | |

| Jolkinol A | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 12.5 |

Core Signaling Pathway: NF-κB Inhibition

The primary mechanism underlying the anti-inflammatory activity of many lathyrane diterpenoids, including likely Euphorbia factor L7a, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α, IL-1β, and IL-6. Lathyrane diterpenoids have been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of lathyrane diterpenoids like Euphorbia factor L7a.

Cell Culture and Treatment

RAW264.7 macrophage cells are a standard murine cell line used for in vitro inflammation studies.

-

Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Euphorbia factor L7a for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After the treatment period (typically 24 hours), the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: Commercially available ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measurement: The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory signaling pathway, such as iNOS, COX-2, IκBα, and phosphorylated IκBα.

-

Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Euphorbia factor L7a demonstrates notable anti-inflammatory potential, primarily through the inhibition of nitric oxide production. The broader family of lathyrane diterpenoids consistently points towards the inhibition of the NF-κB signaling pathway as a key mechanism of action. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and characterization of Euphorbia factor L7a and other related compounds. Further research is warranted to fully elucidate its specific molecular targets and to evaluate its therapeutic potential in in vivo models of inflammatory diseases.

Unveiling the Cytotoxic Potential of Euphorbia factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Euphorbia factor L7a, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and describes the known signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

Euphorbia factor L7a has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) value.

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L7a | A549 (Human lung carcinoma) | 44.4 | [1] |

Experimental Protocols

The cytotoxicity of Euphorbia factor L7a was determined using a standard cell viability assay. The detailed methodology is outlined below.

Cell Culture and Treatment

-

Cell Line: A549 human lung carcinoma cells were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For the cytotoxicity assay, cells were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of Euphorbia factor L7a.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the effect of Euphorbia factor L7a on the viability of A549 cells.

-

Preparation of MTT Solution: MTT was dissolved in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

-

Incubation with MTT: Following a 48-hour incubation with Euphorbia factor L7a, 20 µL of the MTT solution was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: After the incubation period, the medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

While specific studies detailing the signaling pathways modulated by Euphorbia factor L7a are limited, research on closely related lathyrane-type diterpenoids from Euphorbia species provides insights into potential mechanisms of action. Many of these compounds induce apoptosis (programmed cell death) in cancer cells.

A common mechanism involves the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the following key events:

-

Increased Reactive Oxygen Species (ROS) Generation: An imbalance in cellular redox status can lead to oxidative stress, a known trigger for apoptosis.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Damage to the mitochondria leads to the loss of the electrochemical gradient across the inner mitochondrial membrane.

-

Release of Cytochrome c: The compromised outer mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

The following diagram illustrates the general mitochondrial pathway of apoptosis, which is a likely mechanism of action for Euphorbia factor L7a.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound like Euphorbia factor L7a.

Conclusion

Euphorbia factor L7a, a natural product from Euphorbia lathyris, exhibits cytotoxic effects against human lung carcinoma cells. The available data suggests that its mechanism of action is likely through the induction of apoptosis via the mitochondrial pathway, a common mechanism for lathyrane-type diterpenoids. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by Euphorbia factor L7a, which could pave the way for its development as a potential anticancer agent.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Euphorbia Factors

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, a vast and chemically diverse group of plants, has long been a source of traditional medicines. Modern scientific investigation has unveiled a treasure trove of diterpenoid compounds, known as Euphorbia factors, with a remarkable spectrum of biological activities. These activities, ranging from potent cytotoxicity against cancer cells to modulation of key signaling pathways, are intricately linked to their complex molecular architecture. Understanding the structure-activity relationship (SAR) of these factors is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of major classes of Euphorbia factors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Principles of Activity: The Interplay of Structure and Function

The biological effects of Euphorbia factors are largely dictated by their diterpenoid skeleton and the nature and position of their ester functional groups. The primary mechanism of action for many of these compounds, particularly those of the ingenane and tigliane classes, involves their ability to mimic the endogenous signaling molecule diacylglycerol (DAG) and bind to the C1 domain of protein kinase C (PKC) isozymes. This interaction triggers a cascade of downstream signaling events, profoundly impacting cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the biological potency of various Euphorbia factors, the following tables summarize key quantitative data from published studies.

Table 1: Cytotoxic Activity of Euphorbia Diterpenes against Cancer Cell Lines

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Ingenane | Ingenol-3-angelate (PEP005) | K562 (Chronic Myeloid Leukemia) | 0.01 - 0.1 | [1] |

| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | < 0.01 | [2] | |

| Lathyrane | Euphorbia factor L28 | 786-0 (Renal Cancer) | 9.43 | |

| Euphorbia factor L28 | HepG2 (Liver Cancer) | 13.22 | ||

| Jatrophane | Euphomelliferine | L5178Y MDR (Mouse Lymphoma) | Not specified as IC50, but active in MDR reversal | |

| Euphomelliferenes A | L5178Y MDR (Mouse Lymphoma) | Not specified as IC50, but active in MDR reversal | ||

| Premyrsinane | Compound 2 (from E. aleppica) | MCF-7 (Breast Cancer) | 17.6 ± 1.2 | |

| Compound 2 (from E. aleppica) | MDA-MB-231 (Breast Cancer) | 16.7 ± 1.5 |

Table 2: Protein Kinase C (PKC) Binding Affinity of Ingenol Derivatives

| Compound | PKC Isoform | Ki (nM) | Reference |

| Ingenol-3-angelate (I3A) | PKC-α | 0.3 ± 0.02 | |

| Ingenol-3-angelate (I3A) | PKC-β | 0.105 ± 0.019 | |

| Ingenol-3-angelate (I3A) | PKC-γ | 0.162 ± 0.004 | |

| Ingenol-3-angelate (I3A) | PKC-δ | 0.376 ± 0.041 | |

| Ingenol-3-angelate (I3A) | PKC-ε | 0.171 ± 0.015 | |

| Ingenol | PKC | 30,000 | [3] |

Structure-Activity Relationship Insights

Ingenane Diterpenes

The ingenane skeleton, exemplified by ingenol, is a potent scaffold for PKC activation. The SAR of ingenol esters reveals several key features:

-

Esterification at C-3: The presence of an ester group at the C-3 position is crucial for high-affinity PKC binding and potent biological activity. Unesterified ingenol binds to PKC with a much lower affinity (Ki of 30 µM) compared to its acylated derivatives like ingenol-3-angelate (I3A), which exhibit nanomolar binding affinities.[3]

-

Hydroxyl Groups at C-4, C-5, and C-20: The hydroxyl groups on the ingenane core are critical for activity. Removal of the hydroxyl groups at C-4 and C-5 leads to a significant decrease in PKCδ activation and subsequent downstream effects like IL-8 induction.[4] The hydroxyl group at C-20 is also important, and its modification can influence activity and stability. For instance, acetylation at the C-20 position of ingenol-3-angelate (to form 3-O-angeloyl-20-O-acetyl ingenol) was shown to increase its cytotoxic potency against K562 leukemia cells, likely due to improved intracellular stability rather than enhanced PKCδ binding.[2][5]

-

Ester Chain Position: The location of the ester moiety is critical. Moving the ester function from C-3 to C-19 results in a near-complete loss of activity in PKCδ activation and keratinocyte IL-8 release assays.[4]

Lathyrane Diterpenes

Lathyrane diterpenes are particularly noted for their ability to modulate multidrug resistance (MDR) in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp).

-

Modifications at C-3, C-5, and C-15: The SAR of lathyrane diterpenes as MDR modulators is complex. Studies on derivatives of Euphorbia factor L3 have shown that acylation of the hydroxyl groups at C-3, C-5, or C-15 can significantly impact their chemoreversal activity.[6][7] Certain derivatives with modified acyl groups exhibited more potent MDR reversal than the parent compound and the known P-gp inhibitor verapamil.[6] The nature of these substitutions influences the interaction with the drug-binding pocket of P-gp.[6]

Key Signaling Pathways Modulated by Euphorbia Factors

The interaction of Euphorbia factors with PKC isoforms triggers a cascade of intracellular signaling events. A prominent pathway activated is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK (Extracellular signal-Regulated Kinase) branch.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of Euphorbia factors.

Bioassay-Guided Fractionation Workflow

A common strategy to identify active compounds from a crude plant extract is bioassay-guided fractionation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Euphorbia factors in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Kinase C (PKC) Binding Assay ([³H]Phorbol 12,13-dibutyrate - PDBu - Binding)

This competitive binding assay measures the affinity of compounds for the C1 domain of PKC.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a source of PKC (e.g., purified enzyme or cell lysate), phosphatidylserine (a cofactor for PKC activation), [³H]PDBu (a high-affinity radiolabeled ligand for the C1 domain), and varying concentrations of the test compound (Euphorbia factor).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 10 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the PKC-bound [³H]PDBu from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, which retains the PKC and bound ligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of [³H]PDBu bound to PKC. The ability of the test compound to inhibit [³H]PDBu binding is used to determine its binding affinity (Ki).

Western Blot Analysis for MAPK/ERK Activation

This technique is used to detect the phosphorylation (and thus activation) of key proteins in the MAPK signaling pathway.

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the Euphorbia factor of interest for various time points. Include positive (e.g., Phorbol 12-myristate 13-acetate - PMA) and negative controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.

Conclusion

The diterpenoids from the Euphorbia genus represent a rich source of biologically active molecules with significant therapeutic potential. A thorough understanding of their structure-activity relationships is the cornerstone for advancing these natural products from promising leads to clinically viable drugs. By systematically modifying their intricate structures and evaluating the resulting changes in biological activity through robust experimental protocols, researchers can unlock the full potential of Euphorbia factors in the development of next-generation therapies for cancer and other diseases. This guide provides a foundational framework for these endeavors, emphasizing the critical interplay between chemical structure and biological function.

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Euphorbia Factor L7a: A Potential Therapeutic Agent – A Technical Guide

Disclaimer: Direct scientific literature detailing the specific biological activities, mechanisms of action, and quantitative data for Euphorbia factor L7a is limited. Therefore, this technical guide leverages available data from closely related lathyrane-type diterpenoids isolated from Euphorbia species, such as Euphorbia factors L1, L2, L3, and other analogues, to provide a comprehensive overview of the potential therapeutic applications and associated experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Euphorbia factor L7a is a diterpenoid compound that can be isolated from the seeds of Euphorbia lathyris.[1][2][3][4] It belongs to the lathyrane class of diterpenoids, which are characterized by a complex tricyclic carbon skeleton.[5][6] Compounds from this family, particularly those extracted from Euphorbia species, have garnered significant interest in the scientific community for their diverse pharmacological activities, including cytotoxic and anti-inflammatory properties.[5][6][7][8] This guide provides an in-depth look at the therapeutic potential of lathyrane diterpenoids, with a focus on their anti-cancer and anti-inflammatory effects, the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Therapeutic Potential and Biological Activities

Lathyrane diterpenoids isolated from Euphorbia species have demonstrated promising bioactivities, primarily as cytotoxic agents against various cancer cell lines and as potent anti-inflammatory compounds.

Several studies have reported the cytotoxic effects of Euphorbia factors against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[5][9]

Table 1: Cytotoxicity of Lathyrane-Type Diterpenoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L2b | U937 | Histiocytic Lymphoma | 0.87 | [10] |

| Euphofischer A | C4-2B | Prostate Cancer | 11.3 | [6][11] |

| Jatropodagin A | Saos-2 | Osteosarcoma | 8.08 | [6] |

| Jatropodagin A | MG63 | Osteosarcoma | 14.64 | [6] |

| Euphlathin A | HTS | Hypertrophic Scar | 6.33 | [12] |

| Compound 12 | RKO | Colon Cancer | 2.6 | [12] |

| Euphorbia factor L28 | 786-0 | Renal Cancer | 9.43 | [13][14] |

| Euphorbia factor L28 | HepG2 | Liver Cancer | 13.22 | [13][14] |

Lathyrane diterpenoids have also been shown to possess significant anti-inflammatory properties. A common mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often mediated through the downregulation of the NF-κB signaling pathway.[7][8][15][16]

Table 2: Anti-inflammatory Activity of Lathyrane-Type Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 1 (from E. lathyris) | NO Inhibition | RAW264.7 | 3.0 ± 1.1 | [8] |

| Various Lathyrane Diterpenoids (1-3, 7, 9, 11, 13, 14, 16) | NO Inhibition | RAW264.7 | 2.6 - 26.0 | [8][16] |

| Lathyrane Diterpenoid Hybrid (8d1) | NO Inhibition | RAW264.7 | 1.55 ± 0.68 | [7][15][17] |

| Various Lathyrane Diterpenoids (1-18) | NO Inhibition | RAW264.7 | 11.2 - 52.2 | [18] |

Signaling Pathways

The therapeutic effects of lathyrane diterpenoids are attributed to their ability to modulate key cellular signaling pathways involved in cancer progression and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. Lathyrane diterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[7][8][15]

Caption: Lathyrane diterpenoids inhibit the NF-κB signaling pathway.

The cytotoxic effects of several Euphorbia factors are mediated by the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Lathyrane diterpenoids have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[19]

Caption: Mitochondrial apoptosis pathway induced by lathyrane diterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of lathyrane diterpenoids.

The evaluation of a novel compound like Euphorbia factor L7a typically follows a structured workflow from extraction to in vivo studies.

Caption: General experimental workflow for evaluating lathyrane diterpenoids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[23][24][25]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[24]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the lathyrane diterpenoid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[24]

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.[24]

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition and the IC50 value.

Conclusion

While specific data on Euphorbia factor L7a remains to be fully elucidated, the broader family of lathyrane-type diterpenoids from Euphorbia species demonstrates significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to induce apoptosis in cancer cells and suppress key inflammatory pathways warrants further investigation. The experimental protocols and data presented in this guide, derived from studies on closely related analogues, provide a robust framework for future research into the therapeutic applications of Euphorbia factor L7a and other promising lathyrane diterpenoids. Further studies are essential to isolate and characterize Euphorbia factor L7a, determine its specific bioactivities and mechanisms of action, and evaluate its safety and efficacy in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Euphorbia factor L7a|CAS 93550-94-8|DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Euphorbia factor L7a|93550-94-8|COA [dcchemicals.com]

- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 10. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchhub.com [researchhub.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]

Pharmacological Profile of Euphorbia Factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7a, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological activities of Euphorbia factor L7a, including its anti-inflammatory, cytotoxic, and multidrug resistance reversal properties. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and a visualization of its emerging mechanism of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids. Among these, the lathyrane-type diterpenes, known as Euphorbia factors, have garnered attention for their potent pharmacological effects. Euphorbia factor L7a is a member of this class of compounds and has been the subject of preliminary studies investigating its potential as a therapeutic agent. This guide synthesizes the current knowledge on the pharmacological profile of Euphorbia factor L7a.

Pharmacological Activities

Anti-inflammatory Activity

Euphorbia factor L7a has demonstrated notable anti-inflammatory properties. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing inflammatory responses, Euphorbia factor L7a inhibited the production of nitric oxide (NO), a key inflammatory mediator.

Cytotoxic Activity

While specific IC50 values against a comprehensive panel of cancer cell lines are not extensively documented in publicly available literature, existing research indicates that Euphorbia factor L7a possesses high cytotoxicity. In a high-throughput screening for antiviral compounds, it was excluded from further investigation due to its potent cytotoxic effects. The cytotoxicity of lathyrane diterpenoids is a recognized characteristic of this compound class, with many members exhibiting activity against various cancer cell lines.

Multidrug Resistance (MDR) Reversal

A significant pharmacological attribute of Euphorbia factor L7a is its ability to reverse multidrug resistance in cancer cells. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Euphorbia factor L7a has been shown to be a potent modulator of P-gp-mediated MDR.

Regulation of Liver X Receptor α (LXRα)

Recent studies have revealed that Euphorbia factor L7a can modulate the expression of nuclear receptors. Specifically, it has been shown to down-regulate the protein expression of Liver X Receptor α (LXRα) in HEK293 cells. LXRα is a key regulator of lipid metabolism and inflammation, suggesting another potential avenue for the therapeutic application of Euphorbia factor L7a.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activities of Euphorbia factor L7a.

| Activity | Assay Model | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 (NO inhibition) | 44.4 µM | [1] |

| Multidrug Resistance Reversal | Adriamycin-resistant breast cancer cells | Reversal Fold | 10.33 | [2] |

| LXRα Regulation | HEK293 cells | Effect | Down-regulation of protein expression | |

| Cytotoxicity | Antiviral screening | Observation | High cytotoxicity |

Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of Euphorbia factor L7a are still under investigation. However, based on current data, a partial understanding of its mechanism of action can be outlined.

The anti-inflammatory activity is likely attributed, at least in part, to the inhibition of nitric oxide production. The reversal of multidrug resistance is associated with the inhibition of P-glycoprotein function. The down-regulation of LXRα protein expression suggests an interaction with nuclear receptor signaling pathways. While a direct link to the NF-κB pathway has not been definitively established for L7a, it is a common target for other anti-inflammatory diterpenoids from Euphorbia species[3].

Below is a diagram illustrating the known and potential signaling pathways influenced by Euphorbia factor L7a.

Caption: Proposed mechanism of action for Euphorbia factor L7a.

Experimental Protocols

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This protocol is adapted for determining the effect of Euphorbia factor L7a on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Lipopolysaccharide (LPS) from E. coli

-

Euphorbia factor L7a

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Euphorbia factor L7a for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent Component A to each well of a new 96-well plate containing the standards and supernatants.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the IC50 value for NO inhibition by Euphorbia factor L7a.

Multidrug Resistance Reversal Assay

This protocol provides a general framework for assessing the MDR reversal activity of Euphorbia factor L7a in a P-gp overexpressing cancer cell line (e.g., adriamycin-resistant breast cancer cells).

Materials:

-

Adriamycin-resistant breast cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

RPMI-1640 medium with 10% FBS

-

Adriamycin (or another cytotoxic drug that is a P-gp substrate)

-

Euphorbia factor L7a

-

Verapamil (positive control for P-gp inhibition)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Seed both the resistant and sensitive cells in separate 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with a range of concentrations of the cytotoxic drug (e.g., adriamycin) alone or in combination with a non-toxic concentration of Euphorbia factor L7a or verapamil.

-

Incubate the cells for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values of the cytotoxic drug in the presence and absence of Euphorbia factor L7a.

-

The reversal fold (RF) is calculated as: RF = IC50 of cytotoxic drug alone in resistant cells / IC50 of cytotoxic drug in the presence of Euphorbia factor L7a in resistant cells.

LXRα Protein Expression: Western Blot Analysis

This protocol describes the detection of LXRα protein levels in HEK293 cells treated with Euphorbia factor L7a.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS

-

Euphorbia factor L7a

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LXRα

-

Secondary HRP-conjugated antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Culture HEK293 cells and treat with Euphorbia factor L7a for the desired time and concentration.

-

Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LXRα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the LXRα protein levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the pharmacological evaluation of Euphorbia factor L7a.

Caption: General workflow for pharmacological evaluation.

Conclusion and Future Directions

Euphorbia factor L7a is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory and potent multidrug resistance reversal activities warrant further investigation for potential therapeutic applications. The down-regulation of LXRα suggests a novel mechanism that could be explored for metabolic and inflammatory disorders.

Future research should focus on:

-

Elucidating the specific IC50 values of Euphorbia factor L7a against a broad range of cancer cell lines to better define its cytotoxic profile and therapeutic window.

-

Conducting in-depth mechanistic studies to identify the direct molecular targets and signaling pathways modulated by Euphorbia factor L7a, particularly its effect on the NF-κB pathway.

-

Performing in vivo studies to evaluate the efficacy and safety of Euphorbia factor L7a in animal models of inflammation, cancer, and drug-resistant tumors.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of Euphorbia factor L7a.

References

The Diterpenoid Euphorbia Factor L7a: A Technical Guide to its Natural Abundance, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7a is a naturally occurring diterpenoid compound isolated from the seeds of Euphorbia lathyris, commonly known as caper spurge or mole plant. This molecule belongs to the lathyrane family of diterpenoids, a class of compounds that are precursors to ingenol mebutate, a potent activator of protein kinase C (PKC) and the active ingredient in an FDA-approved drug for the treatment of actinic keratosis. The intricate structure and significant biological activity of Euphorbia factor L7a and its derivatives have made them a subject of intense research in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural abundance of Euphorbia factor L7a, detailed protocols for its extraction and isolation, and an in-depth look at its associated signaling pathways.

Natural Abundance and Yield of Diterpenoids in Euphorbia lathyris Seeds

While specific quantitative data for the natural abundance and yield of Euphorbia factor L7a is not extensively documented in publicly available literature, analysis of related diterpenoids in Euphorbia lathyris seeds provides valuable context for expected yields. The concentration of these compounds can fluctuate based on factors such as plant variety, growing conditions, and processing methods.

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a standard method for the identification and quantification of Euphorbia factors. One study analyzing the diterpenoid content of unprocessed E. lathyris seeds reported the following concentrations for several key lathyrane diterpenoids[1]:

| Compound | Concentration (mg/g of unprocessed seeds) |

| Euphorbia factor L1 | 4.915 |

| Euphorbia factor L2 | 1.944 |

| Euphorbia factor L8 | 0.425 |

| Euphorbia factor L7a | Present, but not quantified in this study [1] |

Table 1: Concentration of select lathyrane diterpenoids in unprocessed Euphorbia lathyris seeds. Data from a 2011 study utilizing HPLC-ESI-MS analysis[1].

It is important to note that processing of the seeds can lead to a significant decrease in the concentration of these diterpenoids[1].

Experimental Protocols

Extraction and Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following is a generalized protocol for the extraction and isolation of lathyrane diterpenoids, including Euphorbia factor L7a, from E. lathyris seeds, compiled from various established methodologies[2][3][4].

a. Materials and Reagents:

-

Dried, powdered Euphorbia lathyris seeds

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-butanol

-

n-hexane

-

Acetonitrile

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., methanol, water)

-

Rotary evaporator

-

Chromatography columns

-

Preparative Thin-Layer Chromatography (pTLC) plates

-

HPLC system

b. Extraction Procedure:

-

Powdered E. lathyris seeds (e.g., 4 kg) are subjected to reflux extraction with 95% ethanol three times, with each extraction lasting for three hours[4].

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent[4].

-

The resulting crude extract is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol[4]. The lathyrane diterpenoids are typically found in the less polar fractions, such as the petroleum ether and ethyl acetate extracts.

c. Isolation and Purification:

-

The petroleum ether or ethyl acetate fraction is concentrated and may be further extracted with acetonitrile[2].

-

The resulting extract is subjected to column chromatography on silica gel[2][3][4]. A stepwise gradient elution with a solvent system such as petroleum ether-ethyl acetate is employed to separate the compounds based on polarity[2][3].

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) are combined.

-

Further purification of the combined fractions can be achieved using Sephadex LH-20 column chromatography[4].

-

Final purification to isolate individual compounds, such as Euphorbia factor L7a, is typically performed using preparative HPLC[2].

Quantification by HPLC-ESI-MS

a. Chromatographic Conditions (based on a method for related compounds)[1]:

-

Column: Agilent Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile.

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 272 nm and ESI-MS in positive ionization mode.

b. Sample Preparation:

-

A known weight of the dried extract is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

c. Quantification:

-

A calibration curve is generated using a certified reference standard of Euphorbia factor L7a at various concentrations.

-

The concentration of Euphorbia factor L7a in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathway